Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrazole derivative with a chlorinated difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, reduced compounds, and carboxylic acids. These products can further undergo additional transformations to yield a variety of functionalized compounds .
Scientific Research Applications
Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent with applications in treating various diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Ethyl 7-chloro-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate .
Uniqueness
Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro(difluoro)methyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H8ClF2N3O2 |
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Molecular Weight |
275.64 g/mol |
IUPAC Name |
methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H8ClF2N3O2/c1-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18-2/h3-4H,1-2H3 |
InChI Key |
VIXJEOGYTUUQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C(=O)OC |
Origin of Product |
United States |
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